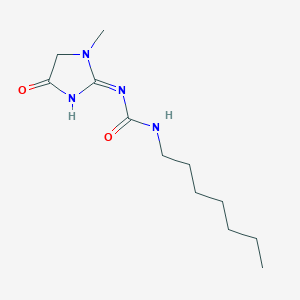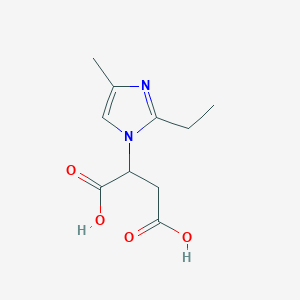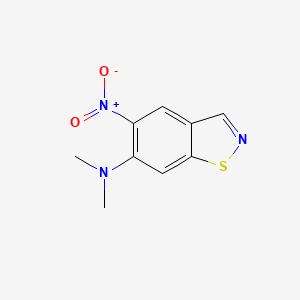![molecular formula C10H12O2S B14388790 1-[4-(Methanesulfinyl)phenyl]propan-2-one CAS No. 88357-05-5](/img/structure/B14388790.png)
1-[4-(Methanesulfinyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methanesulfinyl)phenyl]propan-2-one is an organic compound with a unique structure that includes a methanesulfinyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methanesulfinyl)phenyl]propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(methanesulfinyl)benzene with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis method, which allows for better control over reaction conditions and yields. This method can utilize a fixed-bed reactor with a solid acid catalyst to facilitate the acylation reaction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Methanesulfinyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of 1-[4-(Methanesulfonyl)phenyl]propan-2-one
Reduction: Formation of 1-[4-(Methanesulfinyl)phenyl]propan-2-ol
Substitution: Various substituted derivatives of the phenyl ring
Aplicaciones Científicas De Investigación
1-[4-(Methanesulfinyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the carbonyl group. This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-[4-(Methanesulfinyl)phenyl]propan-2-one can be compared with similar compounds such as phenylacetone and 1-phenyl-2-propanone. These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of the methanesulfinyl group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.
List of Similar Compounds
- Phenylacetone
- 1-Phenyl-2-propanone
- 1-(4-Methoxyphenyl)-2-propanone
Propiedades
Número CAS |
88357-05-5 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
1-(4-methylsulfinylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-9-3-5-10(6-4-9)13(2)12/h3-6H,7H2,1-2H3 |
Clave InChI |
OIHKANIJFMECFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(C=C1)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
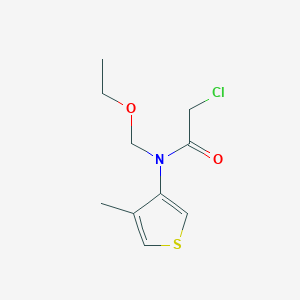
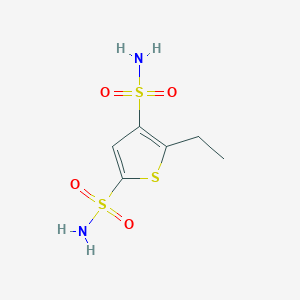
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)



